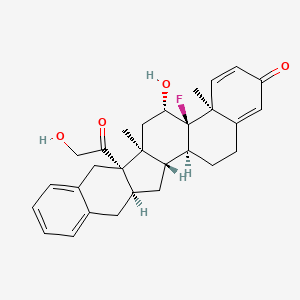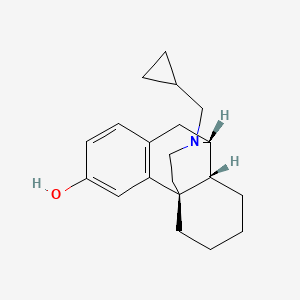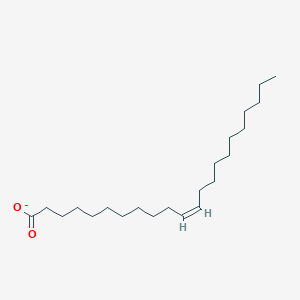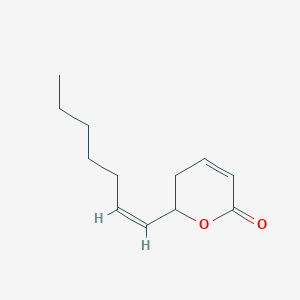
Naflocort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naflocort is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low side effect profile compared to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naflocort involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the anti-inflammatory activity.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Cyclization: Formation of additional rings to stabilize the structure.
Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: Each step of the synthesis is carried out in separate batches to ensure high purity and yield.
Continuous Flow Processing: Advanced techniques where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Naflocort undergoes several types of chemical reactions, including:
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups, such as fluorine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or fluorine gas.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives of this compound, each with unique pharmacological properties.
Scientific Research Applications
Naflocort has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the development of new anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
Naflocort exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone
- Prednisolone
- Dexamethasone
Comparison
Naflocort is unique in its high potency and low side effect profile compared to other corticosteroids. Unlike hydrocortisone, which has a broader range of side effects, this compound is more selective in its action. Prednisolone and dexamethasone are also potent corticosteroids, but this compound offers a better balance between efficacy and safety, making it a preferred choice in many clinical settings.
Properties
CAS No. |
59497-39-1 |
|---|---|
Molecular Formula |
C29H33FO4 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
11-fluoro-12-hydroxy-15-(2-hydroxyacetyl)-10,14-dimethylhexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-5,8,17,19,21-pentaen-7-one |
InChI |
InChI=1S/C29H33FO4/c1-26-10-9-21(32)12-19(26)7-8-22-23-13-20-11-17-5-3-4-6-18(17)14-28(20,25(34)16-31)27(23,2)15-24(33)29(22,26)30/h3-6,9-10,12,20,22-24,31,33H,7-8,11,13-16H2,1-2H3 |
InChI Key |
IAHHOCLLSLZUNW-UHFFFAOYSA-N |
SMILES |
CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Related CAS |
80738-47-2 (monohydrate) |
Synonyms |
9-fluoro-1',4'-dihydro-11,21-dihydroxy-2'-H-naphtho(2'3':16,17)pregna-1,4-diene-3,20-dione naflocort naflocort monohydrate SQ 26,490 SQ-26,490 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)




![1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)

![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
